3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline
Description
3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline is a substituted aniline derivative characterized by two phenethyloxy groups: one attached to the benzyl moiety at the para position and another to the aniline ring at the meta position.
Properties
IUPAC Name |
3-(2-phenylethoxy)-N-[[4-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2/c1-3-8-24(9-4-1)18-20-31-28-16-14-26(15-17-28)23-30-27-12-7-13-29(22-27)32-21-19-25-10-5-2-6-11-25/h1-17,22,30H,18-21,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPUURASTNQQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline typically involves multiple steps, including the formation of ether linkages and the introduction of the aniline moiety. One common synthetic route involves the following steps:
Ether Formation: The initial step involves the reaction of phenethyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the phenethyloxy group.
Aniline Introduction: The next step involves the reaction of the phenethyloxy compound with an aniline derivative, often using a coupling reagent such as palladium on carbon (Pd/C) to facilitate the formation of the desired aniline linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced aromatic rings
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and ether linkages allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Analogs
*Estimated based on structural analogs.
Key Observations:
Alkoxy Chain Length :
- The replacement of phenethyloxy with longer chains (e.g., heptyloxy in ) increases molecular weight and hydrophobicity. For example, N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline (MW 418.56) is heavier than the target compound due to the heptyl group .
- Shorter chains (e.g., isopropoxy in ) reduce molecular weight, as seen in 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline (MW 361.48).
Biological Activity
3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline is an organic compound characterized by a complex structure featuring multiple aromatic rings and ether linkages. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 437.57 g/mol. The unique combination of phenethyloxy and aniline moieties contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H31NO2 |
| Molar Mass | 437.57 g/mol |
| CAS Number | 1040682-32-3 |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Ether Formation : Reaction of phenethyl alcohol with a halogenated benzene derivative.
- Aniline Introduction : Coupling of the phenethyloxy compound with an aniline derivative using reagents like palladium on carbon (Pd/C).
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease states.
The mechanism of action for this compound involves its interaction with biological macromolecules such as enzymes and receptors. The aromatic rings and ether linkages enable binding to these targets, modulating their activity and leading to various biological effects.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Inflammation Modulation : Research conducted on a series of phenethyloxy derivatives showed that certain compounds significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline | C23H27NO2 | Contains benzyloxy and ethoxy groups; similar reactivity. |
| 4-(Phenethyloxy)-N-[2-(butoxy)benzyl]aniline | C25H31NO2 | Features phenethyloxy; exhibits different biological activity. |
| N-[4-(trifluoromethyl)phenyl]-N-butylaniline | C13H14F3N | Lacks ether linkages; used in different chemical contexts. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
